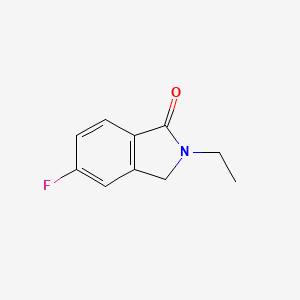
1-Bromo-3,5-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-dimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has two methyl groups attached to the third and fifth carbons. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethylhexane can be synthesized through the bromination of 3,5-dimethylhexane. This process typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the yield and efficiency of the bromination process. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dimethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene formed by the removal of the bromine atom and a hydrogen atom from adjacent carbons.
Scientific Research Applications
1-Bromo-3,5-dimethylhexane is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to modify biomolecules or as a probe to study enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dimethylhexane in chemical reactions involves the cleavage of the carbon-bromine bond. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene, with the bromine atom and a hydrogen atom being removed.
Comparison with Similar Compounds
1-Bromo-3-methylhexane: Similar in structure but with only one methyl group at the third carbon.
1-Bromo-5,5-dimethylhexane: Similar but with two methyl groups at the fifth carbon.
1-Chloro-3,5-dimethylhexane: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-Bromo-3,5-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups at distinct positions on the hexane chain also affects its steric and electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-3,5-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-7(2)6-8(3)4-5-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
LMNLNIILMYXMHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
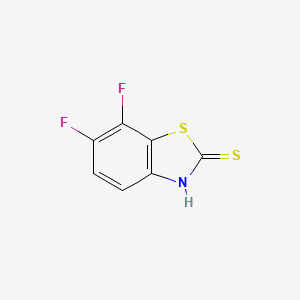
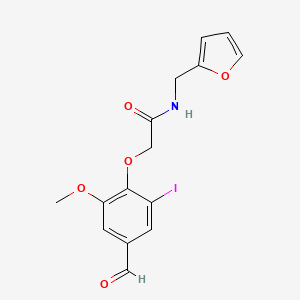
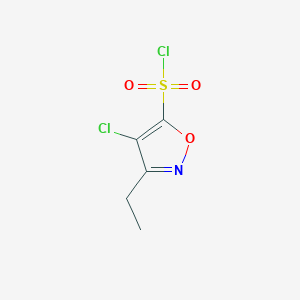
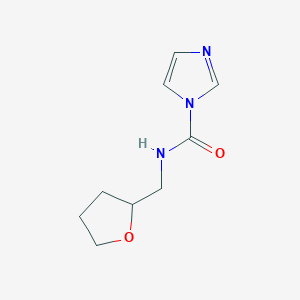
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)

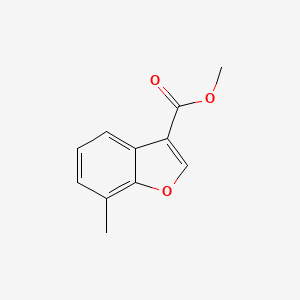
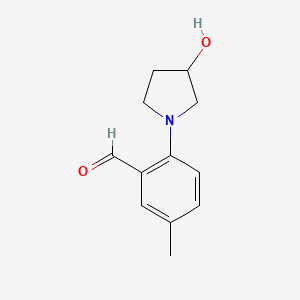
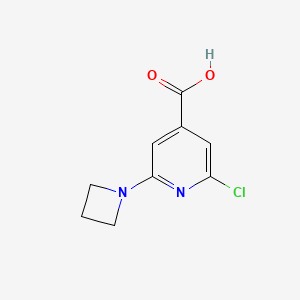
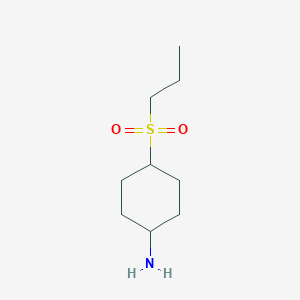
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
